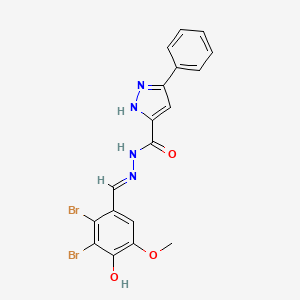
N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as CPP-109, is a compound that belongs to the family of pyrrolidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and cognitive impairment.
作用機序
N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide exerts its therapeutic effects through the inhibition of HDAC, which leads to the increased acetylation of histones and other proteins involved in the regulation of gene expression. This, in turn, leads to the activation of genes that are involved in synaptic plasticity, neuronal survival, and other processes that are important for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific target genes and pathways that are affected by the inhibition of HDAC. Some of the key effects of this compound include the regulation of gene expression, the modulation of synaptic plasticity, and the promotion of neuronal survival.
実験室実験の利点と制限
One of the major advantages of N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is its high selectivity for HDAC, which minimizes off-target effects and reduces the risk of toxicity. Additionally, this compound is relatively stable and can be easily synthesized in large quantities, making it a useful tool for laboratory experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used for the treatment of neurological and psychiatric disorders. Additionally, there is growing interest in the use of HDAC inhibitors for the treatment of cancer, and this compound may have potential in this area as well. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify the specific genes and pathways that are affected by HDAC inhibition.
合成法
N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3-chloroaniline with 3-fluorobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with chloroformic acid to form the carboxamide.
科学的研究の応用
N-(3-chlorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the extinction of drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-5-2-7-15(11-13)20-17(22)21-9-3-8-16(21)12-4-1-6-14(19)10-12/h1-2,4-7,10-11,16H,3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYIPSSVDYRMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096734.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6096749.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6096766.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6096784.png)

![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B6096808.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B6096819.png)